2,4,6-Tris(diphenylmethyl)phenol
Description
Contextualization within Sterically Hindered Phenol (B47542) Chemistry
Sterically hindered phenols are a class of organic compounds where the hydroxyl group on the phenol ring is flanked by bulky substituent groups at the ortho positions. This steric hindrance significantly influences the reactivity of the hydroxyl group, making these compounds particularly interesting as antioxidants and radical scavengers. They can donate a hydrogen atom to a radical, forming a stable phenoxyl radical that is less likely to participate in further chain reactions due to the steric shielding provided by the bulky groups. The study of compounds like 2,4,6-Tris(diphenylmethyl)phenol, which possesses substantial steric bulk at the 2, 4, and 6 positions, is crucial for understanding the limits and potential of this chemical class.
Evolution of Research Interests in Multi-Substituted Phenolic Compounds
Research into phenolic compounds has a long history, initially focusing on their natural occurrence and basic chemical properties. researchgate.net Over time, interest has shifted towards the synthesis and application of multi-substituted phenols with tailored properties. mdpi.com The ability to introduce various substituents onto the phenol ring allows for the fine-tuning of electronic and steric effects, leading to compounds with specific functionalities. This has driven research in areas such as polymer chemistry, materials science, and medicinal chemistry, where phenolic compounds are used as stabilizers, antioxidants, and building blocks for more complex molecules. mdpi.comnih.govmdpi.com The evolution of synthetic methodologies has enabled the creation of increasingly complex structures, like this compound, pushing the boundaries of what is possible in molecular design.
Overview of Key Research Areas Pertaining to this compound
Due to its highly hindered nature, research interest in this compound is primarily centered on its potential as a highly stable radical scavenger and its applications in materials science. The bulky diphenylmethyl groups are expected to create a significant "protective cage" around the phenolic hydroxyl group and the resulting phenoxyl radical. While detailed academic studies on this specific compound are limited in the public domain, its structure suggests potential applications in several key research areas. These include its use as a specialty antioxidant in polymers and other organic materials, as a building block (synthon) for supramolecular structures, and in the study of fundamental chemical principles related to steric effects and reaction kinetics.
Chemical and Physical Properties of this compound
The fundamental properties of a chemical compound are critical for its study and application. While extensive peer-reviewed data for this compound is not widely available, some of its basic chemical and physical properties have been reported, primarily in chemical supplier catalogs.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C45H36O |
| Molecular Weight | 592.77 g/mol |
| CAS Number | 6266-48-4 |
| Appearance | Not specified |
| Boiling Point | 690.3 °C at 760 mmHg |
| Density | 1.145 g/cm³ |
| Flash Point | 306.5 °C |
| Refractive Index | 1.652 |
Note: The data in this table is primarily sourced from chemical supplier databases and may not have been independently verified by peer-reviewed studies.
Synthesis of this compound
Detailed, peer-reviewed synthetic procedures for this compound are not readily found in the scientific literature. However, based on the principles of organic synthesis and information from chemical suppliers, a likely synthetic route involves the reaction of phenol with diphenylmethanol (B121723). evitachem.com A plausible method for achieving this multi-substitution is through a Friedel-Crafts alkylation or a similar acid-catalyzed reaction.
A generalized reaction scheme would involve the electrophilic substitution of the phenol ring at the ortho and para positions with the diphenylmethyl carbocation, which would be generated in situ from diphenylmethanol in the presence of a strong acid catalyst. The bulky nature of the diphenylmethyl group would likely necessitate forcing reaction conditions to achieve trisubstitution.
Another potential synthetic pathway is the Mannich reaction, which is a common method for the aminoalkylation of acidic protons located on carbon atoms. evitachem.com While typically used to introduce aminomethyl groups, variations of this reaction could potentially be adapted for the synthesis of this compound.
Research Findings on this compound
Specific, in-depth research articles focusing solely on this compound are scarce. However, based on its structure as a highly sterically hindered phenol, its potential research applications can be inferred from studies on analogous compounds.
The primary area of interest for such a molecule is as an antioxidant. The bulky diphenylmethyl groups would be expected to confer high stability to the corresponding phenoxyl radical, preventing it from engaging in propagation reactions that would lead to oxidative degradation of a host material. This would make it a candidate for use as a stabilizer in polymers, oils, and other organic materials that are susceptible to oxidation.
Furthermore, the well-defined, bulky, and rigid structure of this compound makes it an interesting candidate as a synthon in supramolecular chemistry. Its shape and potential for intermolecular interactions could be exploited in the design of host-guest systems, molecular capsules, and other complex molecular architectures.
Despite extensive research, information regarding the specific synthetic methodologies for "this compound" as outlined in the provided structure is not available in publicly accessible scientific literature. Searches for this compound, as well as the closely related "2,4,6-Tribenzhydrylphenol," did not yield specific details regarding their synthesis through oxidative destruction processes involving benzhydryl sulfides and peroxytrifluoroacetic acid.
General principles of sterically hindered phenol synthesis exist, but applying them to this specific molecule without direct literature support would be speculative and would not meet the required standard of scientific accuracy. The detailed and specific nature of the user's request, including references to specific reactants and reaction conditions, suggests that it may be based on a proprietary or otherwise non-public source.
Therefore, this article cannot be generated as requested due to the unavailability of the necessary scientific data.
Structure
3D Structure
Properties
CAS No. |
6266-48-4 |
|---|---|
Molecular Formula |
C45H36O |
Molecular Weight |
592.8 g/mol |
IUPAC Name |
2,4,6-tribenzhydrylphenol |
InChI |
InChI=1S/C45H36O/c46-45-40(43(35-23-11-3-12-24-35)36-25-13-4-14-26-36)31-39(42(33-19-7-1-8-20-33)34-21-9-2-10-22-34)32-41(45)44(37-27-15-5-16-28-37)38-29-17-6-18-30-38/h1-32,42-44,46H |
InChI Key |
UYFVQZFETPTFEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC(=C(C(=C3)C(C4=CC=CC=C4)C5=CC=CC=C5)O)C(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Computational and Theoretical Chemistry Investigations of 2,4,6 Tris Diphenylmethyl Phenol Systems
Application of Quantum Chemical Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful and versatile tool in computational chemistry for studying large and complex molecules like 2,4,6-Tris(diphenylmethyl)phenol. Its balance between accuracy and computational cost makes it particularly suitable for elucidating the intricate electronic properties and reaction mechanisms of sterically hindered phenols.
Computational chemists employ various DFT-based methodological frameworks to model the reaction pathways of phenolic compounds. These frameworks are essential for understanding the mechanisms of reactions such as oxidation and hydrogen atom transfer (HAT), which are critical to the function of phenolic antioxidants.
The process typically begins with the optimization of the ground state geometries of the reactants, products, and any intermediates. Following this, transition state (TS) searches are performed to locate the highest energy point along the reaction coordinate. The intrinsic reaction coordinate (IRC) method is then often used to confirm that the identified transition state correctly connects the reactants and products.
For complex reactions, such as those involving this compound, which possesses multiple bulky diphenylmethyl groups, the choice of functional and basis set is crucial. Hybrid functionals like B3LYP are commonly used, often in conjunction with a basis set such as cc-pVTZ, to provide a reliable description of the system's energy and structure. researchgate.net Dispersion corrections are also important to accurately model the non-covalent interactions that can influence the geometry and energetics of these large molecules.
The electronic structure of this compound is fundamental to its reactivity. DFT calculations provide access to a wealth of information about the electronic distribution within the molecule. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate an electron, a key step in many antioxidant mechanisms. The HOMO-LUMO energy gap, in turn, provides an indication of the molecule's kinetic stability.
Correlation between Theoretical Predictions and Experimental Observations on Reactivity
A critical aspect of computational chemistry is the validation of theoretical predictions against experimental data. For phenolic compounds, a key parameter that correlates with reactivity, particularly antioxidant activity, is the bond dissociation enthalpy (BDE) of the phenolic O-H bond. dntb.gov.ua
DFT calculations have been successfully used to compute the ArO-H BDEs for a wide range of phenols. dntb.gov.ua These calculated values can then be compared with experimentally determined BDEs, often obtained from kinetic studies of reactions with radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). dntb.gov.ua A strong correlation between the calculated BDEs and the experimentally observed reaction rates provides confidence in the theoretical model and allows for the prediction of reactivity for new or unstudied compounds.
For sterically hindered phenols, the steric bulk of the substituents can influence the reaction kinetics. researchgate.net While the BDE provides a thermodynamic measure of the O-H bond strength, computational modeling of the transition state can reveal the kinetic barriers to reaction, which are influenced by steric hindrance.
| Phenolic Compound Class | Typical Calculated O-H BDE (kcal/mol) | Experimental Correlation |
| Simple Phenols | 85-90 | Good correlation with reaction rates |
| Sterically Hindered Phenols | 80-85 | Good correlation, with steric effects considered in kinetic models |
| Phenols with Electron-Donating Groups | 82-87 | Strong correlation with antioxidant activity |
| Phenols with Electron-Withdrawing Groups | 88-95 | Correlation reflects decreased reactivity |
This table presents illustrative data for classes of phenolic compounds to demonstrate the correlation between theoretical BDEs and experimental observations. Specific values for this compound would require dedicated computational studies.
Predictive Modeling for Structural Conformations and Energetic Landscapes
The three-dimensional structure, or conformation, of a molecule like this compound is not static. The bulky diphenylmethyl groups can rotate, leading to a complex energetic landscape with multiple local energy minima and transition states connecting them. Predictive modeling using computational methods is essential to map out this landscape.
Conformational searches are performed using methods like molecular mechanics or semi-empirical methods to explore the vast conformational space. The low-energy conformers identified are then typically re-optimized at a higher level of theory, such as DFT, to obtain more accurate geometries and relative energies. researchgate.netchemrxiv.org
Functional Roles and Research Applications in Advanced Materials Science
Investigation of 2,4,6-Tris(diphenylmethyl)phenol as a Flame Retardant Agent
The exploration of novel, non-halogenated flame retardants is a significant focus in materials science, driven by the need for safer and more environmentally benign alternatives to traditional flame retardant systems. turi.org Sterically hindered phenols, such as this compound, represent a class of compounds with the potential for such applications.
Comprehensive efficacy studies detailing the performance of this compound as a flame retardant in specific polymeric matrices like plastics, rubbers, and textiles are not widely reported in the reviewed literature. Typically, evaluating the effectiveness of a flame retardant involves incorporating it into a polymer and subjecting the resulting composite to standardized flammability tests. These tests measure key parameters such as the Limiting Oxygen Index (LOI), which is the minimum oxygen concentration required to support combustion, and heat release rates, as determined by cone calorimetry.
For a compound like this compound, its large, bulky diphenylmethyl groups could theoretically enhance the thermal stability of a polymer matrix. However, without specific experimental data, its performance remains speculative. Research on other phenolic compounds, such as those derived from tannin, has shown that the incorporation of phenolic structures can improve the flame retardancy of resins. nih.gov
Below is a hypothetical data table illustrating how the efficacy of a flame retardant like this compound could be presented if data were available.
Hypothetical Efficacy Data of a Hindered Phenol (B47542) in a Polymer Matrix
| Polymer Matrix | Flame Retardant Additive | Additive Loading (%) | LOI (%) | Peak Heat Release Rate (kW/m²) |
|---|---|---|---|---|
| Polypropylene | None | 0 | 18 | 1500 |
| Polypropylene | Hindered Phenol | 5 | 22 | 1200 |
| Polypropylene | Hindered Phenol | 10 | 25 | 950 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
The flame retardancy mechanisms of hindered phenols, if they were to act as such, would likely involve a combination of gas-phase and condensed-phase actions.
Gas-Phase Inhibition: During combustion, polymers degrade and release flammable volatile compounds. The flame retardant can also decompose and release radical scavengers into the gas phase. For a hindered phenol, the bulky substituents on the phenol ring could lead to the formation of stable phenoxyl radicals upon thermal decomposition. These radicals could then interrupt the chain reactions of combustion in the flame. turi.org
Condensed-Phase Charring: In the solid phase, the flame retardant can promote the formation of a protective char layer on the surface of the material. turi.org This char acts as a barrier, insulating the underlying polymer from the heat of the flame and limiting the release of flammable gases. The aromatic structure of this compound could theoretically contribute to char formation.
Research Initiatives Driven by the Search for Alternative Flame Retardants
The push to find alternatives to conventional halogenated flame retardants, which have faced scrutiny due to environmental and health concerns, has spurred significant research into new flame retardant technologies. turi.org
A comparative analysis of this compound with other flame retardants is not feasible without specific performance data. However, a general comparison of different flame retardant types is possible.
General Comparison of Flame Retardant Technologies
| Flame Retardant Type | Primary Mechanism | Advantages | Disadvantages |
|---|---|---|---|
| Halogenated | Gas-phase radical trapping | Highly effective, relatively low cost | Environmental and health concerns |
| Phosphorus-based | Condensed-phase charring, gas-phase inhibition | Effective in various polymers, can be synergistic with other FRs | Some can be hydrolytically unstable |
| Nitrogen-based | Intumescence, gas-phase dilution | Often synergistic with phosphorus, low smoke and toxicity | May require high loading levels |
| Inorganic Hydroxides | Endothermic decomposition, water vapor dilution | Low cost, smoke suppressant | High loading levels required, can affect mechanical properties |
| Hindered Phenols (Theoretical) | Gas-phase radical trapping, condensed-phase charring | Potential for dual-phase action, antioxidant properties | Efficacy as primary FR not well-established |
This table provides a general overview and the placement of hindered phenols is based on theoretical mechanisms.
The design of future flame retardant materials is guided by principles of high efficiency, environmental compatibility, and multi-functionality. Key strategies include:
Synergism: Combining different flame retardant chemistries to achieve a greater effect than the sum of the individual components. For instance, phosphorus and nitrogen-containing compounds often exhibit a synergistic effect.
Reactive Flame Retardants: Covalently bonding the flame retardant molecule into the polymer backbone. mdpi.com This approach can improve the permanence of the flame retardant properties and minimize negative impacts on the polymer's mechanical properties.
Nanomaterials: Incorporating nanofillers like nanoclays, carbon nanotubes, or graphene, which can enhance the barrier properties of the char layer. nih.gov
Bio-based Materials: Utilizing renewable resources like lignin, cardanol, or phytic acid as building blocks for new flame retardants. turi.org
The molecular structure of this compound, with its phenolic hydroxyl group, could potentially be modified to be incorporated as a reactive flame retardant.
Future Research Directions and Unexplored Avenues for 2,4,6 Tris Diphenylmethyl Phenol
Development of Novel Synthetic Approaches and Derivatization Strategies
The synthesis of highly substituted phenols, particularly those with significant steric bulk, remains a challenge in organic chemistry. Future research should prioritize the development of efficient and regioselective synthetic routes to 2,4,6-Tris(diphenylmethyl)phenol and its derivatives.
One promising avenue involves the refinement of the Mannich reaction, potentially utilizing diphenylmethanol (B121723) and phenol (B47542) under optimized catalytic conditions. evitachem.com Exploration of various acid or base catalysts and solvent systems could significantly improve yields and reduce reaction times. Beyond classical methods, modern synthetic strategies such as metal-catalyzed cross-coupling reactions could offer unprecedented control over the arylation of the phenolic core. nih.gov For instance, palladium-catalyzed cascade reactions have shown success in constructing complex cyclic structures incorporating phenolic moieties and could be adapted for the synthesis of this and related compounds. acs.org
Furthermore, the development of derivatization strategies is crucial for both analytical purposes and the tuning of the molecule's properties. Derivatization is a key step in preparing phenols for analysis by techniques like gas chromatography-mass spectrometry (GC-MS), as it can increase volatility and thermal stability. mdpi.com Silylation, for example, is a common technique for derivatizing phenolic hydroxyl groups. researchgate.net Investigating various derivatizing agents, such as N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), could lead to robust analytical methods for detecting and quantifying this compound in complex matrices. researchgate.net
Derivatization also holds the key to new functionalities. The phenolic hydroxyl group can serve as a handle for introducing a wide array of chemical moieties, allowing for the synthesis of novel derivatives with tailored properties. For example, esterification or etherification could be employed to modify the polarity and solubility of the molecule, potentially leading to new applications.
| Potential Synthetic & Derivatization Routes | Description | Potential Advantages |
| Optimized Mannich Reaction | Reaction of phenol, formaldehyde, and diphenylmethanol with exploration of various catalysts and conditions. | Potentially straightforward, one-pot synthesis. |
| Metal-Catalyzed Cross-Coupling | Use of palladium, copper, or other metal catalysts to couple diphenylmethyl groups to a phenolic precursor. | High regioselectivity and functional group tolerance. |
| Silylation for Analysis | Reaction with silylating agents (e.g., BSTFA, MTBSTFA) to create volatile derivatives for GC-MS. | Enables accurate quantification and identification. |
| Functional Group Interconversion | Conversion of the hydroxyl group to esters, ethers, or other functionalities. | Tailoring of physical and chemical properties for specific applications. |
Exploration of Advanced Characterization Techniques for Structural and Electronic Insights
A thorough understanding of the three-dimensional structure and electronic properties of this compound is fundamental to unlocking its potential. While basic characterization would include techniques like NMR and IR spectroscopy, advanced methods can provide deeper insights.
X-ray crystallography would be invaluable for determining the precise solid-state structure, including bond angles and the spatial arrangement of the bulky diphenylmethyl groups. This information is critical for understanding the steric shielding of the phenolic hydroxyl group, which is expected to be a defining feature of the molecule.
Computational modeling, employing methods such as Density Functional Theory (DFT), can complement experimental data by providing insights into the molecule's electronic structure, orbital energies, and reactivity. These theoretical calculations can help to predict its antioxidant potential and guide the design of new derivatives with enhanced properties.
Advanced mass spectrometry techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), could be explored for the analysis of this high molecular weight phenol and its derivatives. nih.gov Techniques like MALDI-TOF/TOF-MS can provide detailed structural information through fragmentation analysis. nih.gov
Potential for Expanded Functional Applications in Other Chemical Domains
The significant steric hindrance provided by the three diphenylmethyl groups suggests that this compound could excel in applications where radical scavenging and stability are paramount. While its antioxidant properties are yet to be quantified, it can be hypothesized that it would function as a potent primary antioxidant, similar to other sterically hindered phenols like butylated hydroxytoluene (BHT). mdpi.com
Future research should focus on evaluating its efficacy as a stabilizer for polymers, lubricants, and other materials prone to oxidative degradation. mdpi.comresearchgate.net Its large size may confer low volatility and high persistence, making it suitable for high-temperature applications.
Beyond its role as an antioxidant, the unique structure of this compound may lend itself to applications in materials science. The bulky substituents could disrupt intermolecular packing in polymers, potentially acting as a plasticizer or modifying the material's physical properties. Its potential as a building block for novel polymers or dendrimers with unique architectures is also an exciting avenue for exploration.
The phenolic core can also be a platform for creating ligands for catalysis. The hydroxyl group, in conjunction with the bulky framework, could be used to coordinate with metal centers, creating catalysts with unique steric and electronic environments.
Interdisciplinary Research Opportunities and Collaborative Frameworks
The multifaceted nature of this compound necessitates a collaborative, interdisciplinary approach to fully realize its scientific and commercial potential.
Organic and Polymer Chemistry: Synthetic chemists can focus on developing novel and efficient synthetic routes, while polymer chemists can investigate its performance as a polymer additive and explore its incorporation into new polymer backbones.
Analytical and Physical Chemistry: Analytical chemists are needed to develop robust methods for the detection and characterization of the molecule and its derivatives. Physical chemists can contribute through advanced spectroscopic and computational studies to elucidate its fundamental properties.
Materials Science and Engineering: Collaboration with materials scientists will be crucial for evaluating its performance in real-world applications, such as in plastics, elastomers, and coatings. This could involve testing its ability to enhance the thermal stability and lifetime of various materials.
Computational Science: Computational chemists can play a vital role in predicting the properties of this compound and its derivatives, thereby guiding synthetic efforts and application testing.
Establishing collaborative frameworks, such as joint research projects between academic institutions and industrial partners, will be essential to bridge the gap between fundamental research and practical application. Such collaborations can accelerate the pace of discovery and facilitate the translation of scientific knowledge into innovative technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
